ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
The compound “ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined through techniques like X-ray diffraction analysis . Density Functional Theory (DFT) calculations can also be used to calculate the optimal structure of the molecule .Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For instance, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized derivatives of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate to explore their chemical properties and potential applications. One study focused on the synthesis, characterization, and analysis of antiglaucoma activity of novel pyrazole derivatives, highlighting their potential as more potent inhibitors than traditional compounds (Kasımoğulları et al., 2010). Another study synthesized metal complexes of pyrazole-based sulfonamide, examining their inhibition on human carbonic anhydrase isoenzymes, suggesting enhanced inhibitory activity compared to existing treatments (Büyükkıdan et al., 2017).
Pharmacological Applications
Compounds derived from this compound have been evaluated for their pharmacological potential. For instance, a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and tested for analgesic and anti-inflammatory activities, with some compounds showing promising results with minimal side effects (Gokulan et al., 2012).
Material Science Applications
The applications extend beyond pharmacology into material science, where derivatives of this compound have been used as corrosion inhibitors for mild steel. These derivatives not only protect the metal but also offer insights into the relationship between molecular structure and corrosion inhibition efficiency (Dohare et al., 2017).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the type of biological activity it exhibits. Pyrazole derivatives have various biological activities, such as anti-bacterial, anti-tuberculous, anti-inflammatory, anti-malarial, anti-cancer, anti-viral, anti-oxidant activity, and insecticide .
Future Directions
Properties
IUPAC Name |
ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-6-5-7-11(8-10)17-22(19,20)13-12(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZTZCPVLQVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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